

An In-depth Technical Guide to the Spectroscopic Data of trans-Cinnamic Acid

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Compound of Interest

Compound Name: 2-Propenoic acid, 3-phenyl-

Cat. No.: B7792883

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Introduction

trans-Cinnamic acid is an organic compound with the formula $C_6H_5CH=CHCOOH$. It is a white crystalline solid that is slightly soluble in water, and freely soluble in many organic solvents. As a key synthetic intermediate and a naturally occurring compound, its structural elucidation is fundamental for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the spectroscopic data of trans-cinnamic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. Detailed experimental protocols are also provided to aid in the replication of these analyses.

Spectroscopic Data

The structural features of trans-cinnamic acid, including its phenyl group, the α,β -unsaturated carboxylic acid moiety, and the trans configuration of the double bond, give rise to a characteristic spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Table 1: 1H NMR Spectroscopic Data for trans-Cinnamic Acid

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent
12.42	broad singlet	-	-COOH	DMSO-d ₆
7.81	doublet	16.0	H-3 (vinylic)	CDCl ₃
7.67 - 7.69	multiplet	-	H-2', H-6' (aromatic)	DMSO-d ₆
7.59	doublet	16.0	H-3 (vinylic)	DMSO-d ₆
7.56	multiplet	-	H-2', H-6' (aromatic)	CDCl ₃
7.41	multiplet	-	H-3', H-4', H-5' (aromatic)	CDCl ₃
7.30 - 7.43	multiplet	-	H-3', H-4', H-5' (aromatic)	DMSO-d ₆
6.53	doublet	16.0	H-2 (vinylic)	DMSO-d ₆
6.47	doublet	16.0	H-2 (vinylic)	CDCl ₃

Table 2: ¹³C NMR Spectroscopic Data for trans-Cinnamic Acid

Chemical Shift (δ) ppm	Assignment	Solvent
172.3	C-1 (C=O)	CDCl ₃
167.6	C-1 (C=O)	DMSO-d ₆
147.1	C-3 (vinyllic)	CDCl ₃
143.9	C-3 (vinyllic)	DMSO-d ₆
134.2	C-1' (aromatic, ipso)	DMSO-d ₆
134.1	C-1' (aromatic, ipso)	CDCl ₃
130.8	C-4' (aromatic)	CDCl ₃
130.2	C-4' (aromatic)	DMSO-d ₆
129.0	C-3', C-5' (aromatic)	CDCl ₃
128.9	C-3', C-5' (aromatic)	DMSO-d ₆
128.4	C-2', C-6' (aromatic)	CDCl ₃
128.2	C-2', C-6' (aromatic)	DMSO-d ₆
119.2	C-2 (vinyllic)	DMSO-d ₆
117.3	C-2 (vinyllic)	CDCl ₃

Table 3: Infrared (IR) Spectroscopic Data for trans-Cinnamic Acid

Wavenumber (cm ⁻¹)	Assignment
3064	O-H stretch (carboxylic acid)
2525, 2343	C-H stretch
1693	C=O stretch (carbonyl)
1622	C=C stretch (alkene)

Table 4: Mass Spectrometry (MS) Data for trans-Cinnamic Acid

m/z	Interpretation
148	$[M]^+$ (Molecular ion)
147	$[M-H]^+$
131	$[M-OH]^+$
103	$[M-COOH]^+$
91	$[C_7H_7]^+$
77	$[C_6H_5]^+$

Experimental Protocols

Detailed methodologies are crucial for the acquisition of high-quality spectroscopic data. The following are generalized protocols that can be adapted for the analysis of trans-cinnamic acid.

1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of trans-cinnamic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
- **Instrument Setup:** The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.^{[1][2][3][4]} Before data acquisition, the magnetic field is shimmed to achieve homogeneity, and the solvent signal is used for locking.
- **Data Acquisition:** For 1H NMR, a standard single-pulse experiment is usually sufficient. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled experiment is standard. A larger number of scans is generally required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

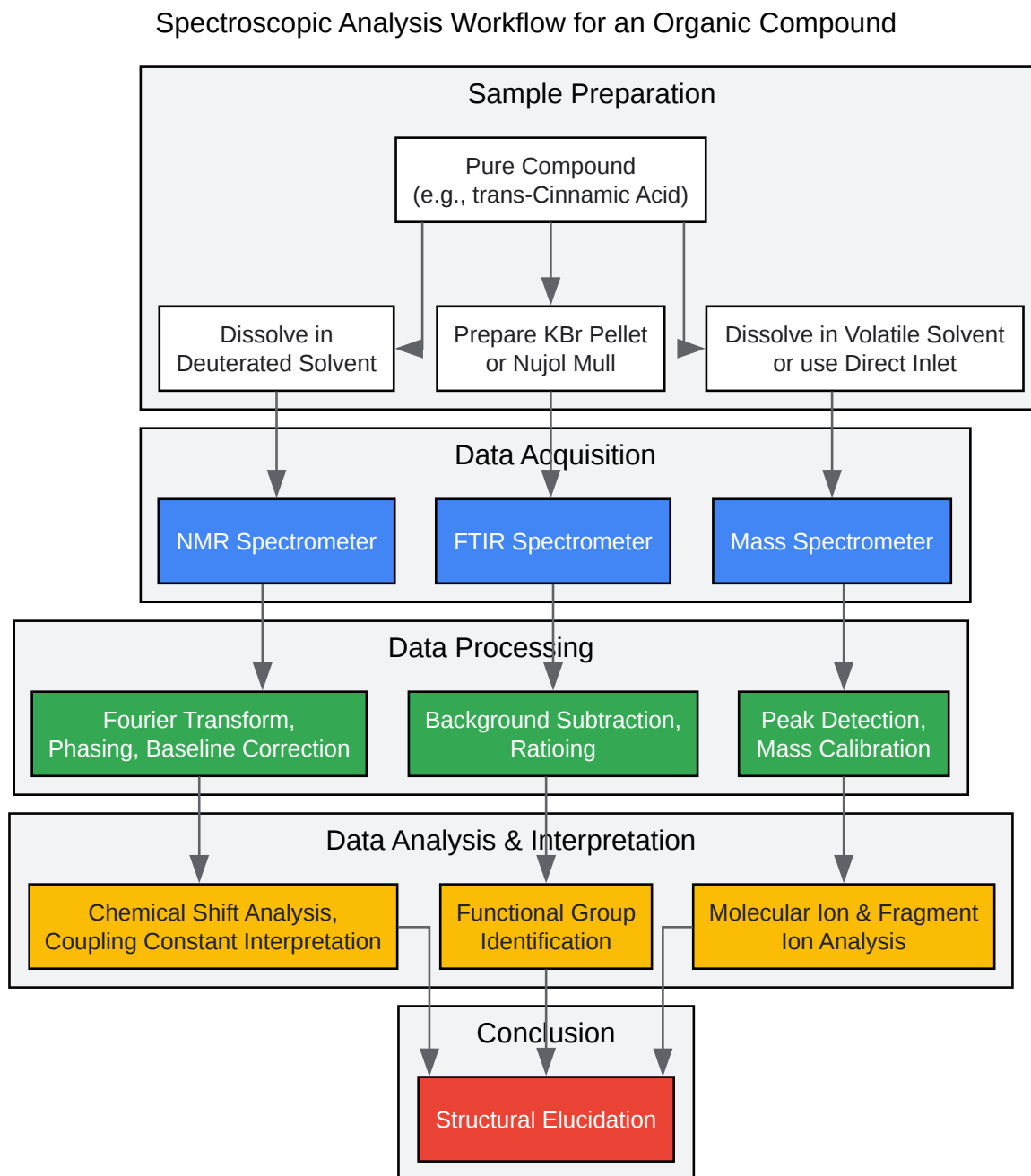
- **Sample Preparation:** For solid samples like trans-cinnamic acid, the KBr pellet method is common.^[5] A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the sample can be analyzed as a Nujol mull.^[6]
- **Instrument Setup:** A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the KBr pellet or the mulling agent is recorded first.
- **Data Acquisition:** The sample is placed in the spectrometer's sample compartment, and the spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm^{-1} .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- **Sample Preparation:** For Electron Ionization (EI) mass spectrometry, a small amount of the solid sample is introduced into the instrument via a direct insertion probe. For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10-100 μM).^[7]
- **Instrument Setup:** The mass spectrometer is tuned and calibrated using a known standard. For EI, the ionization energy is typically set to 70 eV. For ESI, the capillary voltage and other source parameters are optimized for the analyte.^[7]
- **Data Acquisition:** The sample is introduced into the ion source, and the mass spectrum is recorded over a relevant m/z range.
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like trans-cinnamic acid.



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